molecular formula C9H8F3NO2 B1598073 (2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid CAS No. 1228568-48-6

(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B1598073
CAS No.: 1228568-48-6
M. Wt: 219.16 g/mol
InChI Key: SRHNOGZIXICHOU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)benzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the stereochemistry and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts significant electronic effects, making it valuable in the design of novel compounds with enhanced stability and reactivity.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical agents.

Medicine

Medically, this compound derivatives are investigated for their potential as enzyme inhibitors and receptor modulators. Their unique structure allows for selective interaction with biological targets, making them promising candidates for therapeutic development.

Industry

Industrially, this compound is used in the development of advanced materials, including polymers and coatings, where the trifluoromethyl group contributes to improved chemical resistance and durability.

Mechanism of Action

The mechanism by which (2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions, which are crucial for binding to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-phenylacetic acid: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.

    (2S)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid: Similar structure but with the trifluoromethyl group in the para position, affecting its steric and electronic characteristics.

Uniqueness

The presence of the trifluoromethyl group in the meta position of the phenyl ring in (2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid imparts unique electronic effects that enhance its stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring high chemical resistance and specific biological interactions.

Properties

IUPAC Name

(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHNOGZIXICHOU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363565
Record name (2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228568-48-6
Record name (2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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